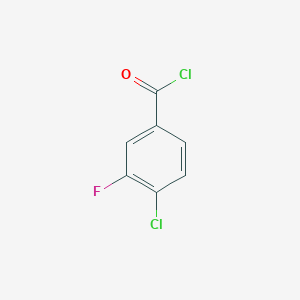

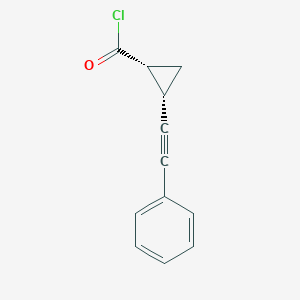

4-Chloro-3-fluorobenzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

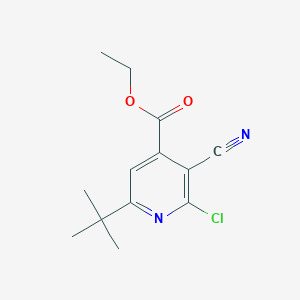

Synthesis Analysis The synthesis of compounds closely related to 4-Chloro-3-fluorobenzoyl chloride involves multiple steps, including oximation, chlorination, cyclization, hydrolysis, and acyl chlorination. For example, the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride from 2-chloro-6-fluorobenzaldehyde demonstrated a practical route with high yield and low cost, showcasing a similar synthetic approach that could be adapted for 4-Chloro-3-fluorobenzoyl chloride (Su Wei-ke, 2008).

Molecular Structure Analysis Gas phase molecular structures and conformational compositions of related compounds, such as 2-fluorobenzoyl chloride and 2-chlorobenzoyl chloride, have been investigated, revealing the existence of stable non-planar conformers anti and gauche. These studies provide insights into the molecular structure and behavior of halogenated benzoyl chlorides, which could be extrapolated to understand the structural nuances of 4-Chloro-3-fluorobenzoyl chloride (T. Johansen et al., 2013).

Chemical Reactions and Properties Chemical reactions involving similar compounds demonstrate the utility of chloro-fluorobenzoyl chlorides as intermediates in the synthesis of various heterocycles and as building blocks in solid-phase synthesis, highlighting their reactivity and potential applications in chemical synthesis (Soňa Křupková et al., 2013).

Physical Properties Analysis The detailed physical properties analysis of 4-Chloro-3-fluorobenzoyl chloride specifically could not be found. However, the physical properties of similar halogenated compounds, such as melting points, boiling points, and solubilities, can provide a general understanding. These properties are influenced by the halogen substituents, which affect the molecular weight, polarity, and intermolecular forces.

Chemical Properties Analysis The chemical properties, including reactivity and stability, of chloro-fluorobenzoyl chlorides are influenced by the presence of both chloro and fluoro substituents, which can activate the benzoyl ring towards nucleophilic attack and affect the compound's electrophilicity and acidity. Studies on similar compounds highlight their role as intermediates in organic synthesis and their potential to undergo various chemical transformations (M. Hobbs et al., 2010).

Applications De Recherche Scientifique

Herbicidal Activity

- 4-Chloro-3-fluorobenzoyl chloride has been utilized in the synthesis of derivatives with notable herbicidal activity. Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea from a precursor prepared from 3-chloro-4-fluorobenzoic acid, demonstrating its herbicidal potential Liu Chang-chun, 2006.

Pharmaceutical Intermediates

- Su Wei-ke (2008) reported on the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, showcasing a practical, high-yield, and low-cost method. This work underlines the compound's utility in creating valuable intermediates for further pharmaceutical development Su Wei-ke, 2008.

Crystallization Studies

- Research on 4-Fluorobenzoyl chloride, closely related to 4-Chloro-3-fluorobenzoyl chloride, by Amol G. Dikundwar and T. Row (2014), has traced a crystallization pathway revealing a metastable polytypic form as an intermediate phase. Such studies provide insights into the solid-state behaviors of chloro-fluorobenzoyl chlorides Amol G. Dikundwar & T. Row, 2014.

Anticancer Activity

- The compound's derivatives have been explored for potential anticancer activities. S. Cortez-Maya et al. (2012) synthesized 2-aminobenzophenone derivatives by acylation with chloro- or fluorobenzoyl chloride, including 4-Chloro-3-fluorobenzoyl chloride. Some synthesized compounds exhibited significant anticancer activities, highlighting the compound's relevance in medicinal chemistry S. Cortez-Maya et al., 2012.

Enzyme Inhibition Studies

- Chloro-/fluorobenzyl-substituted benzimidazolium salts, synthesized from reactions involving chlorinated aromatic hydrocarbons, were found to be effective inhibitors for α-glycosidase and acetylcholinesterase (AChE). These findings, as reported by Selma Bal et al. (2021), suggest potential applications in developing treatments for Alzheimer's disease and diabetes Selma Bal et al., 2021.

Safety And Hazards

4-Chloro-3-fluorobenzoyl chloride is considered hazardous. It can cause serious skin burns and eye damage. It is also corrosive to metals . Precautionary measures include avoiding contact with skin and eyes, not breathing vapors, and providing good ventilation in the process area to prevent the formation of vapor .

Propriétés

IUPAC Name |

4-chloro-3-fluorobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMGUKOEVZJUAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397601 |

Source

|

| Record name | 4-Chloro-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluorobenzoyl chloride | |

CAS RN |

177787-25-6 |

Source

|

| Record name | 4-Chloro-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)

![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)